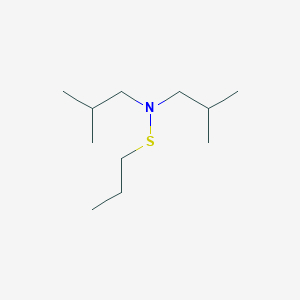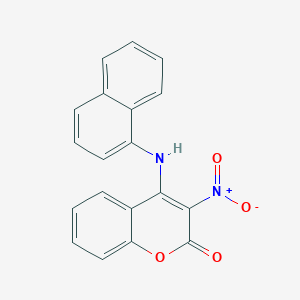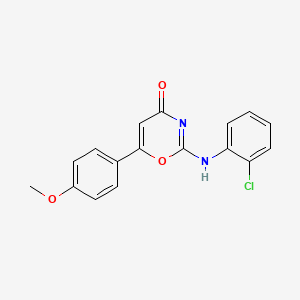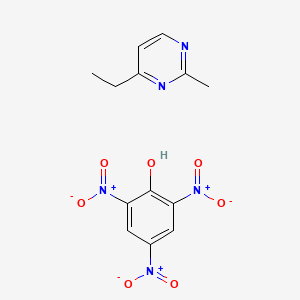
CID 13153765
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl azodicarboxylate . It is an organic compound with the structural formula CH3CH2−O−C(=O)−N=N−C(=O)−O−CH2CH3. This compound is characterized by a central azo functional group flanked by two ethyl ester groups. Diethyl azodicarboxylate is an orange-red liquid that is highly reactive and used in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diethyl azodicarboxylate can be synthesized through the reaction of hydrazine with diethyl carbonate. The reaction typically involves the following steps:
- Hydrazine reacts with diethyl carbonate in the presence of a base such as sodium ethoxide.
- The reaction mixture is heated to facilitate the formation of diethyl azodicarboxylate.
- The product is then purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, diethyl azodicarboxylate is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions: Diethyl azodicarboxylate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It participates in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products:
Oxidation: Formation of diethyl oxalate.
Reduction: Formation of diethyl hydrazine dicarboxylate.
Substitution: Formation of various substituted diethyl azodicarboxylate derivatives.
Applications De Recherche Scientifique
Diethyl azodicarboxylate has a wide range of applications in scientific research:
Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
Diethyl azodicarboxylate acts as an electron acceptor and a dehydrogenating agent. It converts alcohols to aldehydes, thiols to disulfides, and hydrazo groups to azo groups. The mechanism involves the transfer of electrons from the substrate to diethyl azodicarboxylate, leading to the formation of the desired products .
Comparaison Avec Des Composés Similaires
Dimethyl azodicarboxylate: Similar in structure but with methyl groups instead of ethyl groups.
Diethyl oxalate: Similar in structure but lacks the azo functional group.
Uniqueness: Diethyl azodicarboxylate is unique due to its central azo functional group, which imparts distinct reactivity and makes it a valuable reagent in organic synthesis. Its ability to participate in the Mitsunobu reaction sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C15H26PSn |
|---|---|
Poids moléculaire |
356.05 g/mol |
InChI |
InChI=1S/C13H20P.2CH3.Sn/c1-5-11-14(13(2,3)4)12-9-7-6-8-10-12;;;/h6-10H,1,5,11H2,2-4H3;2*1H3; |
Clé InChI |
DZAMNHKVICWSME-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)P(CCC[Sn](C)C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethyl 3-oxobutanoate](/img/structure/B14389475.png)

silane](/img/structure/B14389498.png)
![N-[(E)-(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]-N-methyl-4-nitroaniline;sulfate](/img/structure/B14389499.png)
![Ethyl 2-[methyl(diphenyl)silyl]decanoate](/img/structure/B14389507.png)
![(4-Bromophenyl)[6-methyl-2-(piperidin-1-yl)pyridin-3-yl]methanone](/img/structure/B14389514.png)

![2-(1,4-Dioxospiro[4.5]decan-6-yl)ethyl trifluoroacetate](/img/structure/B14389520.png)

![sodium;9H-indeno[2,1-b]pyridin-9-ide](/img/structure/B14389529.png)
![5-[(3,4-Dihydroisoquinolin-2(1H)-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B14389536.png)
phosphanium chloride](/img/structure/B14389539.png)
![9-[(2-Chloro-4-fluorophenyl)methylidene]-9H-fluorene](/img/structure/B14389544.png)

